molecular formula C14H17NO3 B8121704 (R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B8121704
M. Wt: 247.29 g/mol
InChI Key: BENQIPNJLDAXAT-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylate ester functional group. The presence of chiral centers in the molecule makes it an interesting subject for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a keto ester under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral auxiliaries is crucial to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the pure enantiomer .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrrolidine derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral centers and the presence of both a keto and ester functional group.

Properties

IUPAC Name

methyl (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQIPNJLDAXAT-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.